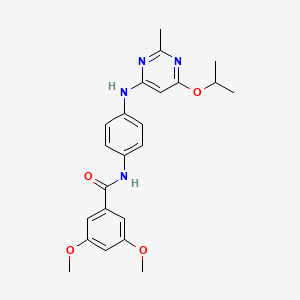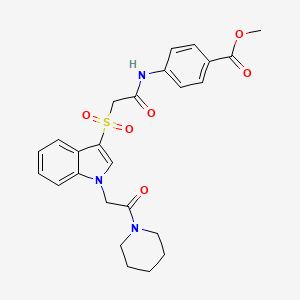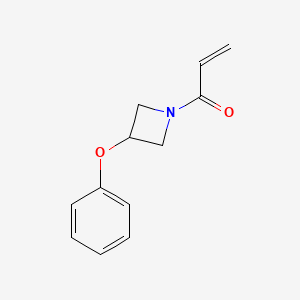
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide" is a chemical entity that appears to be related to a class of compounds with potential antimicrobial activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with substituted pyrimidin rings and benzamide groups have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, typically starting with substituted pyrimidin derivatives. For instance, in the synthesis of N-[(2Z)-3-(4,6-disubstitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues, thiourea derivatives are first synthesized and then further reacted to form the final benzamide compounds . The synthesis process is characterized by spectroscopic methods such as IR and NMR, as well as elemental analysis and X-ray diffraction data.
Molecular Structure Analysis
The molecular structure of related benzamide compounds is often non-planar and divided into distinct planar regions. X-ray diffraction (XRD) is commonly used to determine the crystal structure, and Density Functional Theory (DFT) calculations can be employed to optimize the ground-state molecular structure and compare it with experimental data . The structure of these compounds can also be confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of benzamide compounds with various reagents can lead to the formation of different products. For example, the reaction of N-[(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide with alkyl isocyanates can yield either urea derivatives or dimerization products depending on the isocyanate used . These reactions are typically confirmed by crystal X-ray diffraction analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by their spectroscopic features, including FT-IR and NMR. The molecular electrostatic potentials (MEPs) and electronic transition results can be calculated to understand the electronic properties of these compounds . Additionally, the antimicrobial activities of these compounds are assessed in vitro against various bacterial and fungal species, indicating their potential as antimicrobial agents .
Applications De Recherche Scientifique
Antiviral Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide and its derivatives have been explored for their antiviral properties. For instance, derivatives of 6-hydroxypyrimidines substituted at positions 2 and 4 have been evaluated for their ability to inhibit the replication of herpes viruses, retroviruses, including HIV-1 and HIV-2, demonstrating pronounced antiviral activity most notably against retroviruses (Holý et al., 2002).
Antibacterial Activity
Research has also been conducted on the synthesis and evaluation of pyrimidine derivatives as antibacterial agents. These compounds have shown promising results in inhibiting bacterial growth, suggesting their potential application as new antibacterial drugs (Rauckman & Roth, 1980). Additionally, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory potential, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Chhabria et al., 2007).
Chemical Synthesis and Biological Studies
The synthesis of novel aromatic polyimides involving the use of pyrimidine derivatives highlights the importance of these compounds in the field of material science and engineering. Such polyimides exhibit high degradation temperatures and specific heat capacities, making them suitable for various industrial applications (Butt et al., 2005). Moreover, the exploration of chemical oxidation reactions of anticonvulsant pyrimidine derivatives offers insights into the modification and enhancement of their pharmacological properties (Adolphe-Pierre et al., 1998).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-6-8-18(9-7-17)27-23(28)16-10-19(29-4)12-20(11-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLFMLKQIWMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)
![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)
![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)


![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)
![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)

